molecular formula C29H21FN4O2S B4295278 (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4295278
M. Wt: 508.6 g/mol
InChI Key: YBWLTJDZSPDNGV-ZYFINHGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorobenzyl and phenyldiazenyl groups. One common synthetic route involves the condensation of 2-aminothiazole with 4-(2-fluorobenzyl)oxybenzaldehyde in the presence of a suitable catalyst. This is followed by the reaction with 4-(phenyldiazenyl)benzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-fluorobenzyl)oxy]benzoic acid
  • 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde
  • 4-(4-fluorobenzyloxy)phenylboronic acid

Uniqueness

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer advantages such as enhanced biological activity or improved stability under certain conditions.

Properties

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-imino-3-(4-phenyldiazenylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FN4O2S/c30-26-9-5-4-6-21(26)19-36-25-16-10-20(11-17-25)18-27-28(35)34(29(31)37-27)24-14-12-23(13-15-24)33-32-22-7-2-1-3-8-22/h1-18,31H,19H2/b27-18-,31-29?,33-32?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLTJDZSPDNGV-ZYFINHGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5F)SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5F)/SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE

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